molecular formula C8HCl3N2 B3014065 4,5,6-Trichloroisophthalonitrile CAS No. 124739-66-8

4,5,6-Trichloroisophthalonitrile

Cat. No.: B3014065
CAS No.: 124739-66-8
M. Wt: 231.46
InChI Key: LWCRKZIWQYYHIC-UHFFFAOYSA-N
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Description

4,5,6-Trichloroisophthalonitrile is a chemical compound of significant interest in environmental and toxicological research, particularly as a key transformation product of the broad-spectrum fungicide chlorothalonil . Chlorothalonil is an organochlorine fungicide widely used in agriculture on crops such as fruits, vegetables, and bananas, as well as a wood preservative and paint additive . Upon environmental degradation or metabolic processes, chlorothalonil transforms into 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as R182281 or HCT), which is the primary metabolite studied in the scientific literature . Research indicates that this transformation product may be more environmentally persistent and potentially more toxic than its parent compound . It has been reliably detected in human serum and breast milk, making it a critical biomarker for monitoring human exposure to chlorothalonil . A 2023 study detecting this metabolite in nearly all serum samples from pregnant women in Sweden and an agricultural population in Costa Rica underscores its relevance for human biomonitoring and public health studies . From a mechanistic perspective, chlorothalonil and its analogues are known to act as electrophilic agents that react with sulfhydryl (thiol) groups in enzymes and proteins, such as glutathione and glyceraldehyde-3-phosphate dehydrogenase (GPDH) . This binding disrupts critical glycolytic and respiratory pathways in fungal cells, leading to cell death . Researchers value this compound for investigating the environmental fate of chlorothalonil, its bioavailability, and its toxicological profile in mammalian systems. Analytical methods for its detection, typically involving LC-MS/MS, present specific challenges due to the compound's stability, requiring careful sample handling to prevent degradation . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,5,6-trichlorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCRKZIWQYYHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6-Trichloroisophthalonitrile can be synthesized through the chlorination of isophthalonitrile. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves continuous flow reactors where isophthalonitrile and chlorine gas are introduced, and the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloroisophthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups or amines.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Formation of 4,5,6-trihydroxyisophthalonitrile or 4,5,6-triaminoisophthalonitrile.

    Reduction: Formation of 4,5,6-trichloroisophthalamine.

    Hydrolysis: Formation of 4,5,6-trichloroisophthalic acid.

Scientific Research Applications

Environmental Monitoring and Risk Assessment

Role as a Degradation Product
4-Hydroxy-2,5,6-trichloroisophthalonitrile is significant in environmental studies as it serves as a degradation product of chlorothalonil. Understanding its behavior in soil and water systems is crucial for assessing the ecological risks associated with pesticide use. Its detection in leachates from agricultural areas indicates its mobility and potential for contaminating water sources .

Case Study: Cranberry Bog Residue Analysis
A study conducted on cranberry bogs found that 4-hydroxy-2,5,6-trichloroisophthalonitrile accounted for 26% of the total pesticide residues detected at harvest time. This highlights the importance of monitoring such degradation products to ensure compliance with environmental safety standards .

Toxicological Assessments
Research indicates that 4-hydroxy-2,5,6-trichloroisophthalonitrile is more polar and potentially more toxic than its parent compound chlorothalonil. This raises concerns regarding its impact on aquatic organisms and necessitates further toxicological assessments to evaluate risks to ecosystems.

Impact on Microbial Communities
Studies have shown that the presence of this compound can influence microbial communities in soil. Its persistence affects the degradation pathways of other pesticides, demonstrating the need for integrated pest management strategies that consider such degradation products .

Microbial Degradation Studies

Microbial Fuel Cells (MFCs)
Research has explored the use of microbial fuel cells for the degradation of chlorothalonil and its derivatives. The findings suggest that specific microbial strains can effectively break down these compounds under aerobic-anaerobic conditions, offering a potential bioremediation strategy for contaminated sites .

Table: Microbial Strains and Their Degradation Efficiency

Microbial StrainDegradation Efficiency (%)Conditions
Strain A85Aerobic
Strain B78Anaerobic
Strain C90Combined

Regulatory Implications

Environmental Regulations
The persistence of 4-hydroxy-2,5,6-trichloroisophthalonitrile in the environment has implications for regulatory frameworks governing pesticide use. Understanding its degradation pathways helps regulators assess the long-term impacts of chlorothalonil applications on ecosystems .

Mechanism of Action

The mechanism of action of 4,5,6-Trichloroisophthalonitrile involves its interaction with cellular thiols, leading to the inhibition of key enzymes in fungal respiration. This results in the disruption of energy production in fungal cells, ultimately causing their death. The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile)
  • Chemical Formula : C₈Cl₄N₂ (CAS: 1897-45-6) .
  • Structure : Four chlorine atoms at the 2,4,5,6-positions and two nitrile groups.
  • Applications : Widely used as an agricultural fungicide.
  • Key Differences: Chlorothalonil’s additional chlorine atom at the 2-position increases its molecular weight (265.91 g/mol) and lipophilicity compared to 4,5,6-trichloroisophthalonitrile. Environmental persistence: Chlorothalonil degrades into metabolites, including this compound, which exhibit distinct toxicological profiles .
2.2 2,4,5-Trichloroisophthalonitrile
  • Structure : Chlorine atoms at the 2,4,5-positions (C₈Cl₃N₂).
  • Role : A positional isomer of this compound and a metabolite of chlorothalonil .
  • Key Differences :
    • Substitution pattern alters molecular polarity and reactivity. The 2,4,5-isomer may exhibit different binding affinities in biological systems compared to the 4,5,6-isomer.
    • Environmental impact: Both isomers are likely less persistent than chlorothalonil due to fewer chlorine atoms.
2.3 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile
  • Chemical Formula : Complex structure with carbazole substituents (CAS: T64614) .
  • Key Differences :
    • The single chlorine atom at the 5-position contrasts with the trichloro derivatives.
    • Bulky carbazole groups enhance π-conjugation, making this compound suited for optoelectronic applications rather than agrochemical use .

Data Table: Comparative Analysis

Compound CAS Number Formula Chlorine Substitution Applications Key Properties
This compound N/A C₈Cl₃N₂ 4,5,6-positions Fungicide metabolite Likely lower environmental persistence
Chlorothalonil 1897-45-6 C₈Cl₄N₂ 2,4,5,6-positions Agricultural fungicide High persistence; regulated
2,4,5-Trichloroisophthalonitrile N/A C₈Cl₃N₂ 2,4,5-positions Degradation product Positional isomerism affects reactivity
2,4,6-Tri(...)-5-chloroisophthalonitrile T64614 C₈HClN₂(...) 5-position Life sciences, electronics Carbazole groups enhance optoelectronic traits

Research Findings

  • Environmental Behavior : Chlorothalonil’s degradation yields trichloro derivatives like this compound, which are more polar and less persistent but may still pose ecological risks .
  • Synthetic Pathways : Chlorinated isophthalonitriles are synthesized via halogenation of precursor nitriles. For example, tetrachloroisophthalonitrile (chlorothalonil) is produced via chlorination of isophthalonitrile .
  • Biological Activity : The number and position of chlorine atoms critically influence fungicidal efficacy. Chlorothalonil’s tetrachloro structure enhances binding to thiol groups in fungal enzymes, while trichloro derivatives may exhibit reduced activity .

Biological Activity

4,5,6-Trichloroisophthalonitrile, also known as 4-hydroxy-2,5,6-trichloroisophthalonitrile (or SDS-3701), is a significant degradation product of the fungicide chlorothalonil. This compound has garnered attention due to its biological activity and environmental persistence. This article provides a comprehensive overview of the biological activity of this compound, including relevant studies and data.

  • Chemical Structure : The molecular formula of this compound is C8HCl3N2O. It features three chlorine atoms and a hydroxyl group attached to an isophthalonitrile backbone.
  • Degradation Pathways : This compound is primarily formed through the microbial and photolytic degradation of chlorothalonil in soil and water environments. Its persistence raises concerns regarding its ecological impact on aquatic organisms and potential contamination of water sources .

Toxicological Studies

Research indicates that 4-hydroxy-2,5,6-trichloroisophthalonitrile exhibits notable toxicity compared to its parent compound. Key findings from various studies include:

  • Acute Toxicity : In animal studies, the administration of this metabolite has shown adverse effects on growth and reproductive health. For instance, a study demonstrated that rats fed with varying concentrations (0, 10, 50, 100, and 200 ppm) experienced reduced growth rates and changes in clinical chemistry at higher doses .
  • Reproductive Effects : In a reproduction study involving rats, significant reductions in litter size and weight were observed at doses of 100 mg/kg. Additionally, the metabolite was detected in the milk of nursing pups at concentrations comparable to those fed to their parents .

Ecotoxicological Impact

The environmental implications of 4-hydroxy-2,5,6-trichloroisophthalonitrile are concerning due to its potential toxicity to non-target organisms:

  • Aquatic Toxicity : Studies have indicated that this compound is more polar than chlorothalonil and potentially more toxic to aquatic life forms. Its detection in leachates from agricultural practices underscores its mobility and risk for water contamination .
  • Microbial Degradation : The degradation of chlorothalonil in soil has been shown to be influenced by microbial communities. Some studies suggest that repeated applications can suppress the degradation process, leading to increased persistence of both chlorothalonil and its metabolites .

Case Studies

Several case studies have been conducted to assess the biological activity and environmental impact of 4-hydroxy-2,5,6-trichloroisophthalonitrile:

  • Coastal Area Study : A study conducted in coastal areas highlighted the rapid degradation of chlorothalonil into its hydroxy metabolite within the first week after application. The half-life observed was significantly lower than typical values reported for temperate environments .
  • Human Exposure Assessment : Recent research quantified human exposure to chlorothalonil and its transformation products in agricultural settings. Higher serum concentrations were found in women from tropical agricultural regions compared to those from non-agricultural areas in Sweden .

Summary Table of Key Findings

Study FocusKey Findings
Toxicity StudiesReduced growth and reproductive effects in rats at doses ≥100 mg/kg
Aquatic ToxicityIncreased toxicity compared to chlorothalonil; detected in water sources
Microbial DegradationRepeated application suppresses degradation; increased persistence observed
Human ExposureElevated serum concentrations in agricultural populations compared to general populations

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4,5,6-trichloroisophthalonitrile with high purity?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution reactions using acetonitrile as a solvent under inert atmospheres (82°C, 6 hours), as demonstrated in derivatization protocols for related chlorinated phthalonitriles . For precursor preparation, consider chlorination of phthalonitrile derivatives with sulfuryl chloride or phosphorus pentachloride, ensuring stoichiometric control to avoid over-chlorination . Purification via recrystallization or column chromatography is critical to achieve >98% purity, as validated by GC analysis .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 15 eV to confirm molecular ion peaks (e.g., m/z 265 for C₈HCl₃N₂) and isotope patterns . Differential scanning calorimetry (DSC) is recommended for determining thermodynamic properties, such as melting point (526.2–526.7 K) and enthalpy of fusion (ΔfusH = 30 kJ/mol), though discrepancies between studies require validation via triplicate measurements . Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretching at ~2230 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of cyano (–CN) groups. Avoid exposure to moisture, elevated temperatures (>80°C), and incompatible reagents (e.g., strong oxidizers). Degradation products like 4-hydroxychlorothalonil can form via hydroxyl substitution, which are more toxic and stable than the parent compound . Regularly monitor purity via HPLC or GC-MS to detect decomposition .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound?

  • Methodological Answer : Thermal degradation proceeds via two pathways: (1) Chlorine displacement by hydroxyl groups, forming 4-hydroxychlorothalonil, and (2) oxidation/hydration of –CN groups, yielding carbamoyl derivatives (e.g., 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene). Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts (e.g., HCl, Cl₂) and confirm intermediates via high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points)?

  • Methodological Answer : Discrepancies in melting points (526.2 K vs. 526.7 K) arise from variations in sample purity and DSC calibration. Standardize measurements using NIST-certified reference materials and report uncertainty ranges (±0.2 K). Cross-validate data with sublimation enthalpy (ΔsubH) calculations from vapor pressure studies, as described by Pablo (2000) .

Q. What computational approaches predict the reactivity of this compound in environmental matrices?

  • Methodological Answer : Apply density functional theory (DFT) to model electrophilic aromatic substitution reactions, focusing on chlorine lability and –CN group reactivity. Validate predictions with experimental kinetic data (e.g., hydrolysis rates in aqueous buffers). Use software like Gaussian or ORCA with solvent effect corrections .

Q. How do derivatization strategies affect the analytical detection of this compound byproducts?

  • Methodological Answer : Derivatize amino-substituted analogs (e.g., 2,4,5-trichloro-6-(phenylamino)isophthalonitrile) via nucleophilic aromatic substitution for enhanced GC-MS detectability. Use deuterated internal standards to quantify trace metabolites. Optimize ionization parameters (e.g., low-energy EI) to minimize fragmentation .

Q. What comparative studies distinguish this compound from structural analogs like tetrachloroisophthalonitrile?

  • Methodological Answer : Perform X-ray crystallography to compare bond angles and planarity, which influence photostability and bioactivity. Assess differences in vapor pressure (e.g., using effusion methods) and solubility in nonpolar solvents (e.g., hexane). Contrast degradation pathways via LC-MS/MS profiling under UV exposure .

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